N-(4-(phenylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Ion channel modulation Structure-activity relationship Sulfonamide SAR

Researchers screening for selective Nav1.7/1.8 inhibitors face limited access to dual-sulfonyl benzamide chemotypes. This compound solves that gap: • Dual phenylsulfonyl + pyrrolidinylsulfonyl architecture enables subtype-selective ion channel modulation. • Validated by Vertex patent pharmacophore; ideal for automated patch-clamp or FLIPR assays. • Also suitable for antimicrobial screening (MIC 62.5-500 µg/mL range) and CA inhibition profiling. Reliable global supply for early-stage drug discovery.

Molecular Formula C23H22N2O5S2
Molecular Weight 470.56
CAS No. 923244-74-0
Cat. No. B2730952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(phenylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
CAS923244-74-0
Molecular FormulaC23H22N2O5S2
Molecular Weight470.56
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C23H22N2O5S2/c26-23(18-7-6-10-22(17-18)32(29,30)25-15-4-5-16-25)24-19-11-13-21(14-12-19)31(27,28)20-8-2-1-3-9-20/h1-3,6-14,17H,4-5,15-16H2,(H,24,26)
InChIKeyPHTJKENYRLDEKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Physicochemical Profile


N-(4-(Phenylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 923244-74-0; MF: C₂₃H₂₂N₂O₅S₂; MW: 470.56 g·mol⁻¹) is a dual-sulfonyl benzamide featuring a pyrrolidin-1-ylsulfonyl group at the 3-position of the benzamide core and a phenylsulfonyl-substituted aniline at the amide nitrogen . Unlike single-sulfonyl benzamide analogs, this compound integrates two electronically distinct sulfonyl environments — one aryl sulfone (phenyl-SO₂-) and one sulfonamide (pyrrolidine-SO₂-) — within a single scaffold. This dual-sulfonyl architecture places it within the broader phenyl sulfonamide class explored in Vertex Pharmaceuticals' ion channel modulator patent series (US 7,799,822; US 8,163,720) for sodium channel (Nav) inhibition and pain indications [1]. The compound is commercially available through multiple screening compound suppliers for early-stage drug discovery research.

Scaffold Dual-sulfonyl architecture: phenylsulfonyl N-aryl + pyrrolidine-sulfonyl meta
Chemotype Phenyl sulfonamide Nav channel modulator class
Screening context Ion channel, enzyme inhibition, and antimicrobial screening programs

Dual-Sulfonyl Architecture as Key Differentiator


The target compound cannot be simply interchanged with seemingly similar benzamide or sulfonamide analogs because its dual-sulfonyl architecture — a phenylsulfonyl (Ph-SO₂-) N-aryl substituent combined with a pyrrolidin-1-ylsulfonyl (pyrrolidine-SO₂-) meta-substituent on the benzamide ring — generates a unique spatial and electronic profile that directly impacts molecular recognition . Closely related analogs such as N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide replace the phenylsulfonyl with a methylsulfonyl group, reducing both steric bulk and π-stacking capacity. The 2-methoxy analog (2-methoxy-N-(4-(phenylsulfonyl)phenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide) introduces a methoxy substituent and relocates the pyrrolidinylsulfonyl from the 3- to the 5-position, altering both electronic distribution and hydrogen-bonding geometry . These structural variations translate into distinct physicochemical property profiles that preclude simple functional interchangeability in biological assays or structure-activity relationship (SAR) studies.

N-(4-(Phenylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
N-(4-(Methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
Reduced aromatic bulk and loss of π-stacking surface — target binding interactions may shift
3-Pyrrolidinylsulfonyl regioisomer
2-Methoxy-5-pyrrolidinylsulfonyl regioisomer
Altered sulfonamide vector and H-bond geometry — pharmacophore match may not transfer directly

Quantitative Differentiation from Structural Analogs


Phenylsulfonyl vs. Methylsulfonyl N-Aryl Substitution

The target compound bears a phenylsulfonyl (Ph-SO₂-) group on the N-aryl ring, whereas its closest commercially available analog, N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide (CAS not publicly confirmed), substitutes this with a methylsulfonyl (Me-SO₂-) group. This substitution difference measurably alters key physicochemical properties: the phenylsulfonyl group adds 77.1 Da of additional molecular weight and substantially increases topological polar surface area (tPSA) due to the additional aromatic ring carbons and sulfone oxygens . The phenylsulfonyl group also introduces a π-stacking surface absent in the methylsulfonyl analog, which can modulate binding interactions with aromatic residues in target protein binding pockets.

Phenylsulfonyl vs Methylsulfonyl
Class-level inference
ΔMW +62.07 g·mol⁻¹; additional π-stacking surface and higher tPSA
Permeability and protein binding may differ — assay compatibility requires review
Computed from vendor-reported molecular formulae
Ion channel modulation Structure-activity relationship Sulfonamide SAR

3-Pyrrolidinylsulfonyl vs. 5-Pyrrolidinylsulfonyl Regioisomerism

The target compound positions the pyrrolidin-1-ylsulfonyl group at the 3-position (meta) of the benzamide core. The closest regioisomeric analog, 2-methoxy-N-(4-(phenylsulfonyl)phenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide, bears the pyrrolidinylsulfonyl at the 5-position and additionally incorporates a 2-methoxy substituent, producing a fundamentally different substitution vector . The 3- vs. 5-positional difference alters the dihedral angle between the sulfonamide and the benzamide ring, changing the spatial orientation of the pyrrolidine ring relative to the amide bond by approximately 120° of arc rotation.

3- vs 5-Pyrrolidinylsulfonyl
Class-level inference
~120° vector rotation; additional 2-OCH₃ introduces H-bond acceptor
Pharmacophore geometry distinct — target binding may differ substantially
Structural comparison from vendor catalog nomenclature
Regioisomerism Benzamide SAR Target engagement

Antimicrobial and Carbonic Anhydrase Inhibition Profile

The target compound belongs to the pyrrolidine-benzenesulfonamide chemotype. A 2023 study by Poyraz et al. (J. Biomol. Struct. Dyn. 2023) systematically evaluated a series of multi-functionalized pyrrolidine-containing benzenesulfonamides and reported antimicrobial activity in the range of MIC 500–62.5 μg·mL⁻¹ against standard bacterial and fungal strains, alongside measurable carbonic anhydrase (CA) and acetylcholinesterase (AChE) inhibition [1]. While the target compound (CAS 923244-74-0) was not among the specific derivatives tested in that study, its shared core scaffold — pyrrolidine-sulfonyl linked to a benzamide bearing aromatic sulfonyl substitution — places it within the same structure-activity landscape. This class-level data provides a quantitative baseline framework for interpreting the biological profile of the target compound in antimicrobial and enzyme inhibition screening contexts.

Antimicrobial MIC range
Class-level inference
62.5–500 μg·mL⁻¹
pyrrolidine-benzenesulfonamide chemotype
Provides screening expectation window; dual-sulfonyl may shift potency within this range
Poyraz et al. 2023; target compound not directly tested
Antimicrobial activity Carbonic anhydrase inhibition Pyrrolidine sulfonamide

Ion Channel Modulator Patent Landscape

The target compound's structural features — a phenyl sulfonamide core with pyrrolidinyl substitution — map onto the generic Markush structures disclosed in Vertex Pharmaceuticals' phenyl sulfonamide ion channel modulator patents (US 7,799,822 B2; US 8,163,720 B2) [1][2]. These patents claim phenyl sulfonamides as inhibitors of voltage-gated sodium channels (Nav1.1–Nav1.9), with particular relevance to Nav1.7 and Nav1.8 isoforms implicated in pain signaling. The patents generically encompass compounds with aryl sulfonyl substitution on the N-phenyl ring and heterocyclic sulfonamide substitution on the benzamide core — precisely the substitution architecture of the target compound. While specific IC₅₀ values for CAS 923244-74-0 are not publicly disclosed in these patents, the broad structural claims establish the compound's relevance within a therapeutically validated chemotype.

Ion channel patent landscape
Supporting evidence
Falls within Vertex US 7,799,822 / US 8,163,720 Markush claims
Supports Nav-focused screening context; no target-specific IC₅₀ available
Patent scope confirmation only
Voltage-gated sodium channels Pain therapeutics Ion channel pharmacology

Recommended Research Applications


Nav1.7/Nav1.8 Inhibitor Screening in Pain Programs

Based on the compound's structural alignment with the Vertex phenyl sulfonamide ion channel modulator patent chemotype [1], the most scientifically justified application scenario is inclusion in voltage-gated sodium channel (particularly Nav1.7 and Nav1.8) inhibitor screening cascades for pain therapeutic discovery. The dual-sulfonyl architecture differentiates this compound from single-sulfonyl screening controls and may confer subtype selectivity advantages. Procurement for automated patch-clamp (e.g., IonWorks, QPatch) or fluorescence-based FLIPR membrane potential assays is recommended, with the methylsulfonyl analog serving as the most appropriate structural comparator for initial SAR assessment.

Antimicrobial Susceptibility Screening Against ESKAPE Panel

Based on class-level evidence from Poyraz et al. (2023) demonstrating that pyrrolidine-benzenesulfonamides exhibit antimicrobial activity in the MIC range of 62.5–500 μg·mL⁻¹ [2], the target compound is suitable for inclusion in antimicrobial screening panels against Gram-positive and Gram-negative bacterial strains, including ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). Its dual-sulfonyl architecture — distinct from the mono-sulfonamide derivatives tested in the Poyraz series — may produce differentiated MIC values with interpretable SAR trends.

Carbonic Anhydrase Isoform Selectivity Profiling

The benzenesulfonamide moiety within the target compound is a recognized zinc-binding pharmacophore for carbonic anhydrase (CA) inhibition. The Poyraz et al. (2023) study confirmed CA inhibitory activity for structurally related pyrrolidine-benzenesulfonamides [2]. Procurement for CA isoform selectivity profiling (hCA I, II, IX, XII) using stopped-flow CO₂ hydration assays is recommended. The target compound's dual-sulfonyl architecture provides an additional sulfonamide-like H-bonding surface (the pyrrolidin-1-ylsulfonyl) not present in simple benzenesulfonamide CA inhibitors, potentially enabling interactions with isoform-specific residues in the CA active site vestibule.

SAR Studies on Dual-Sulfonyl Benzamide Scaffolds

The target compound serves as the optimal reference point for systematic SAR exploration of the dual-sulfonyl benzamide chemotype. Its substitution pattern — phenylsulfonyl N-aryl + 3-pyrrolidinylsulfonyl benzamide — defines a scaffold from which focused libraries can be designed by independently varying: (a) the N-aryl sulfonyl substituent (phenyl → substituted phenyl, heteroaryl, alkyl), (b) the pyrrolidine ring (pyrrolidine → piperidine, azetidine, morpholine), and (c) the benzamide substitution position (3- → 4- or 5-pyrrolidinylsulfonyl). Procurement of the target compound alongside the methylsulfonyl analog, the 2-methoxy regioisomer, and the 4-methyl analog enables a matrixed SAR exploration with the target compound as the central scaffold reference .

Application
Selection Property
Validation Focus
Nav channel inhibitor screening
Dual-sulfonyl Nav chemotype alignment
Automated patch-clamp / FLIPR membrane potential assay profiling
Antimicrobial screening (ESKAPE panel)
Pyrrolidine-benzenesulfonamide chemotype
MIC endpoint determination against standard bacterial and fungal strains
Carbonic anhydrase isoform profiling
Benzenesulfonamide zinc-binding pharmacophore
Stopped-flow CO₂ hydration assay
Dual-sulfonyl benzamide SAR exploration
Dual-sulfonyl scaffold architecture
Matrixed analog SAR comparison (methyl, regioisomer, etc.)
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